

Application Notes and Protocols for the Synthesis of HAIYPRH Peptide

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Compound of Interest		
Compound Name:	HAIYPRH hydrochloride	
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Abstract

This document provides a detailed protocol for the chemical synthesis of the heptapeptide HAIYPRH (His-Ala-Ile-Tyr-Pro-Arg-His), a ligand known to target the transferrin receptor (TfR). The synthesis is based on the well-established Fmoc solid-phase peptide synthesis (SPPS) methodology. Detailed procedures for peptide chain assembly, cleavage from the resin, purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry are provided. This protocol is intended to serve as a comprehensive guide for researchers aiming to produce high-purity HAIYPRH peptide for applications in drug delivery, diagnostics, and other biomedical research.

Introduction

The HAIYPRH peptide is a seven-amino-acid sequence that has been identified as a ligand for the human transferrin receptor (TfR).[1] The TfR is highly expressed on the surface of various cell types, including cancer cells and the endothelial cells of the blood-brain barrier, making it an attractive target for targeted drug delivery.[2] By conjugating therapeutic agents or imaging probes to the HAIYPRH peptide, it is possible to enhance their delivery to TfR-expressing cells. This application note details a robust and reproducible protocol for the synthesis and purification of the HAIYPRH peptide, enabling its use in a wide range of research and development applications.



Data Presentation

Table 1: Physicochemical Properties of HAIYPRH

Peptide

Cottac			
Property	Value		
Sequence	His-Ala-Ile-Tyr-Pro-Arg-His		
Molecular Formula	C43H62N14O9		
Theoretical Monoisotopic Mass	938.4828 g/mol		
Theoretical Average Mass	939.06 g/mol		

Table 2: Expected Yield and Purity of Synthesized

HAIYPRH Peptide

Parameter	Expected Value	Notes
Crude Purity	50 - 70%	Determined by analytical RP-HPLC. The purity of the crude peptide after cleavage from the resin can vary based on the efficiency of the synthesis.[3]
Final Purity	>95%	Achieved after preparative RP-HPLC purification. Suitable for most research applications.[4]
Overall Yield	10 - 40%	The final yield of purified peptide is dependent on the success of the synthesis and purification steps. Yields can vary significantly based on the specific protocol and scale.[4]

Experimental Protocols Materials and Reagents



- Fmoc-His(Trt)-Wang resin
- Fmoc-Ala-OH
- Fmoc-lle-OH
- Fmoc-Tyr(tBu)-OH
- Fmoc-Pro-OH
- Fmoc-Arg(Pbf)-OH
- Fmoc-His(Trt)-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
- N,N-Diisopropylethylamine (DIPEA)
- Piperidine
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Trifluoroacetic acid (TFA), reagent grade
- Triisopropylsilane (TIS)
- 1,2-Ethanedithiol (EDT)
- Water, HPLC grade
- Acetonitrile (ACN), HPLC grade
- Diethyl ether, anhydrous, cold



Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of HAIYPRH

This protocol is based on a standard manual Fmoc-SPPS procedure. Automated synthesizers can also be programmed to follow these steps.

- Resin Swelling: Place the Fmoc-His(Trt)-Wang resin in a reaction vessel and swell in DMF for 30-60 minutes.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add a solution of 20% piperidine in DMF to the resin.
 - Agitate for 5 minutes.
 - Drain the solution.
 - Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
 - Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
- Amino Acid Coupling (for each amino acid in the sequence: Arg, Pro, Tyr, Ile, Ala, His):
 - In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), HOBt or Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.
 - Pre-activate the mixture by stirring for 5-10 minutes at room temperature.
 - Add the activated amino acid solution to the deprotected resin.
 - Add DIPEA (6 equivalents) to the reaction vessel.
 - Agitate the mixture for 1-2 hours at room temperature.



- Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
- After complete coupling, drain the solution and wash the resin with DMF (5 times) and DCM (3 times).
- Final Fmoc Deprotection: After the final amino acid (Fmoc-His(Trt)-OH) has been coupled, perform a final deprotection step as described in step 2.

Protocol 2: Cleavage and Deprotection

- Resin Preparation: After the final deprotection and washing, dry the peptide-bound resin under a stream of nitrogen or in a vacuum desiccator.
- Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 94% TFA, 2.5% water, 1.5% EDT, and 1% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
- · Cleavage Reaction:
 - Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
 - Gently agitate the mixture at room temperature for 2-3 hours.
- Peptide Precipitation:
 - Filter the cleavage solution into a clean collection tube.
 - Wash the resin with a small amount of fresh TFA and combine the filtrates.
 - Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
- Peptide Collection and Washing:
 - Centrifuge the suspension to pellet the precipitated peptide.
 - Carefully decant the ether.



- Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
- Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification by RP-HPLC

- Sample Preparation: Dissolve the crude peptide in a minimal amount of mobile phase A (0.1% TFA in water).
- · Chromatography Conditions:
 - Column: C18 reverse-phase column (e.g., 5 μm particle size, 100 Å pore size).
 - Mobile Phase A: 0.1% TFA in HPLC-grade water.
 - Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
 - Gradient: A linear gradient from 5% to 45% mobile phase B over 30-40 minutes is a good starting point for method development.
 - Flow Rate: Dependent on the column dimensions (analytical or preparative).
 - Detection: UV absorbance at 214 nm and 280 nm.
- Purification:
 - Inject the dissolved crude peptide onto the equilibrated column.
 - Collect fractions corresponding to the major peak.
- Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to determine their purity.
- Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white, fluffy powder.



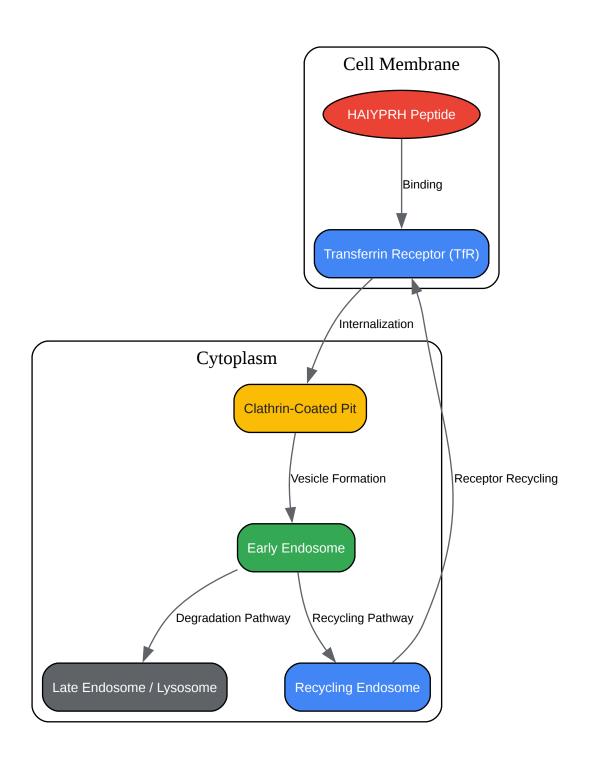
Protocol 4: Peptide Characterization by Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid for LC-MS).
- Analysis:
 - LC-MS: Infuse the sample into a mass spectrometer coupled with a liquid chromatography system.
 - MALDI-TOF: Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate and analyze.
- Data Interpretation: Compare the observed molecular mass with the theoretical mass of the HAIYPRH peptide to confirm its identity. The purity can be estimated from the relative intensity of the main peak in the mass spectrum.

Mandatory Visualization









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